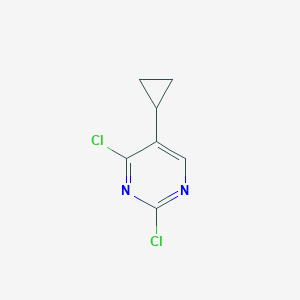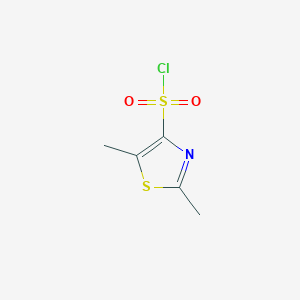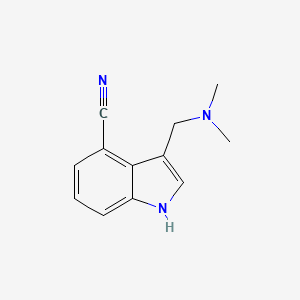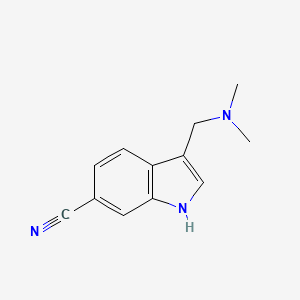
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Overview
Description
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a chemical compound with the CAS Number: 1451393-13-7 and a molecular weight of 190.37 . It is a solid substance under normal conditions . This compound plays a crucial role in scientific research and is valuable for various applications, including medicinal chemistry, organic synthesis, and catalysis.
Molecular Structure Analysis
The linear formula of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is C6H5BClFO3 . The compound contains a boronic acid group attached to a phenyl ring, which is further substituted with chlorine, fluorine, and hydroxyl groups .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 190.37 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Fluorescence Quenching Mechanisms : A study explored the fluorescence quenching of boronic acid derivatives, including those similar to 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, providing insights into their photophysical properties and potential applications in fluorescence-based sensors and bioimaging (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activity : The antifungal properties of various boronic acids, including fluorine-substituted derivatives, were assessed, indicating potential use in developing new antifungal agents (Borys et al., 2019).
Drug Synthesis Building Blocks : Research on the synthesis of silicon-containing drugs using boronic acids, including those with fluorine substituents, highlights the role of these compounds as building blocks in drug development (Troegel et al., 2009).
Enzyme Interaction Studies : A study using fluorine NMR explored the interaction of fluorine-substituted benzeneboronic acids with enzymes, providing important information for the design of enzyme inhibitors (London & Gabel, 1994).
Synthesis of Complex Molecules : The compound was used in the synthesis of complex molecules such as benziodoxaborole derivatives, demonstrating its utility in advanced chemical synthesis (Nemykin et al., 2011).
Suzuki Cross-Coupling Reactions : It was involved in Suzuki cross-coupling reactions, a pivotal method in modern organic synthesis, particularly in the pharmaceutical industry (Ikram et al., 2015).
High-Throughput Experimentation : An undergraduate laboratory experiment using 4-fluorophenylboronic acid in high-throughput experimentation demonstrates the educational applications of these compounds (Lee, Schmink, & Berritt, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Boronic acids are often used in organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction . They can act as ligands to form complexes with various enzymes or other biological targets, but the specific targets would depend on the exact structure and properties of the compound.
Mode of Action
In the Suzuki-Miyaura reaction, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form carbon-carbon bonds . The exact mode of action of “4-Chloro-2-fluoro-3-hydroxyphenylboronic acid” would depend on its specific targets and the conditions under which it is used.
properties
IUPAC Name |
(4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFLEBLGQHFBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231041 | |
| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid | |
CAS RN |
1451393-13-7 | |
| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)
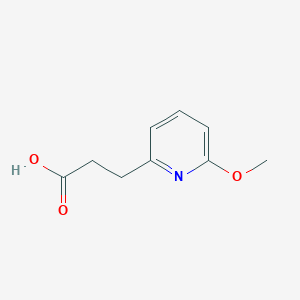
![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)

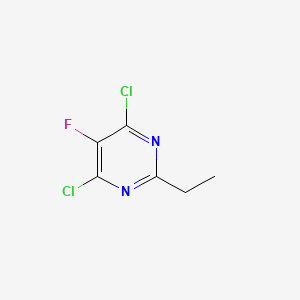


![Pyrido[3,4-B]pyrazin-5-amine](/img/structure/B1425982.png)
